5,12-Bis((triisopropylsilyl)ethynyl)tetracene

Übersicht

Beschreibung

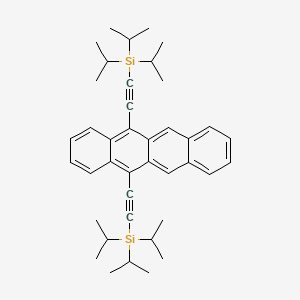

5,12-Bis((triisopropylsilyl)ethynyl)tetracene: is an organic compound with the molecular formula C40H52Si2 and a molecular weight of 589.01 g/mol . It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, where two triisopropylsilyl ethynyl groups are attached at the 5 and 12 positions of the tetracene core. This compound is known for its unique optical and electronic properties, making it valuable in various scientific and industrial applications.

Wirkmechanismus

Target of Action

5,12-Bis((triisopropylsilyl)ethynyl)tetracene is primarily used in optoelectronic applications . Its primary targets are inorganic quantum dots (QDs), where it acts as a transmitter ligand .

Mode of Action

The compound facilitates the transfer of triplet energy between inorganic QDs and organic materials . This is achieved through the thiol anchoring group, which can achieve quantitative triplet energy transfer yields in a PbS QD system .

Biochemical Pathways

The compound plays a fundamental role in many optoelectronic applications based on nanocomposites . It is involved in the process of singlet fission-based photon multiplication, where it generates triplets in solution that transfer to the PbS QDs via the thiol ligand .

Pharmacokinetics

Its storage temperature is recommended to be at room temperature in a sealed, dry environment .

Result of Action

The result of the compound’s action is the efficient transfer of triplet energy. This leads to higher photoluminescence quantum yields, especially in the PbS/TET-SH system .

Action Environment

The action of this compound can be influenced by environmental factors such as solvent polarity . The compound shows increased thermal stability compared to its traditional carboxylic acid counterpart .

Biochemische Analyse

Biochemical Properties

5,12-Bis((triisopropylsilyl)ethynyl)tetracene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways. For instance, this compound can modulate the activity of enzymes involved in electron transport chains, enhancing or inhibiting their function depending on the context .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for its application in biochemical research. This compound is relatively stable under dry and room temperature conditions, but its stability can be affected by exposure to light and moisture. Long-term studies have shown that this compound can degrade over time, leading to changes in its biochemical activity and effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby affecting overall metabolic homeostasis. For example, it can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For instance, it can accumulate in the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound within cells can also affect its interactions with other biomolecules and its overall biochemical activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,12-Bis((triisopropylsilyl)ethynyl)tetracene typically involves the following steps :

Starting Material: The synthesis begins with tetracene as the starting material.

Functionalization: The 5 and 12 positions of tetracene are functionalized with triisopropylsilyl ethynyl groups. This is achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, using triisopropylsilyl acetylene and a suitable base.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 60-80°C) in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring high purity and yield through purification techniques such as column chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 5,12-Bis((triisopropylsilyl)ethynyl)tetracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.

Major Products:

Oxidation: Quinones or other oxygenated derivatives.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Various substituted tetracene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5,12-Bis((triisopropylsilyl)ethynyl)tetracene is used in the development of organic semiconductors and light-emitting materials . Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Biology and Medicine: While specific biological and medicinal applications are less documented, the compound’s derivatives could potentially be explored for their photophysical properties in bioimaging and photodynamic therapy.

Industry: In the industrial sector, this compound is utilized in the fabrication of organic electronic devices, including OLEDs, OFETs, and dye-sensitized solar cells (DSSCs) .

Vergleich Mit ähnlichen Verbindungen

Tetracene: The parent compound without the triisopropylsilyl ethynyl groups.

Pentacene: A higher homolog with an additional benzene ring.

Anthracene: A lower homolog with one less benzene ring.

Uniqueness: 5,12-Bis((triisopropylsilyl)ethynyl)tetracene is unique due to the presence of triisopropylsilyl ethynyl groups, which enhance its solubility, stability, and electronic properties compared to its parent compound, tetracene . This makes it particularly valuable in the development of advanced organic electronic materials.

Eigenschaften

IUPAC Name |

tri(propan-2-yl)-[2-[12-[2-tri(propan-2-yl)silylethynyl]tetracen-5-yl]ethynyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52Si2/c1-27(2)41(28(3)4,29(5)6)23-21-37-35-19-15-16-20-36(35)38(22-24-42(30(7)8,31(9)10)32(11)12)40-26-34-18-14-13-17-33(34)25-39(37)40/h13-20,25-32H,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIWZTMMQIHUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=C2C=CC=CC2=C(C3=CC4=CC=CC=C4C=C31)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70730463 | |

| Record name | [Tetracene-5,12-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628316-50-7 | |

| Record name | [Tetracene-5,12-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

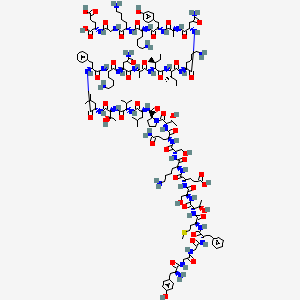

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)